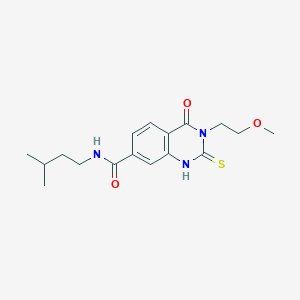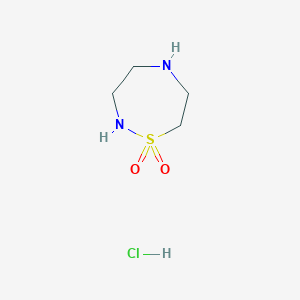
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CFTR inhibitor, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in research applications.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the inhibition of CFTR function. CFTR is a protein that regulates the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide bind to the protein and prevent chloride ion transport, which can have significant effects on various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide are primarily related to its inhibition of CFTR function. This can result in the accumulation of mucus in the lungs, impaired fluid secretion in the pancreas, and altered ion transport in various other tissues. Additionally, CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been shown to have anti-inflammatory effects, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide in lab experiments is its specificity for CFTR inhibition. This allows researchers to study the role of CFTR in various physiological processes without affecting other ion channels or transporters. However, one limitation of using CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide is that they can have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide and other CFTR inhibitors. One potential direction is the development of more specific and potent CFTR inhibitors that can be used for therapeutic applications in cystic fibrosis and other diseases. Additionally, the role of CFTR in various physiological processes is still not fully understood, and further research is needed to elucidate its functions. Finally, the potential anti-inflammatory effects of CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide warrant further investigation, as they may have therapeutic applications in various inflammatory diseases.
Métodos De Síntesis
The synthesis method for 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with cyclohexanol to form the corresponding ester. The ester is then hydrolyzed to form the acid, which is further reacted with sulfonamide to yield the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide has been extensively used in scientific research for its potential applications in various fields. One of the primary research applications of this compound is in the study of cystic fibrosis. It has been shown to inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of chloride ions across cell membranes. CFTR inhibitors like 2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide have been used to study the role of CFTR in various physiological processes, including fluid secretion, ion transport, and mucociliary clearance.
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O3S/c13-11-9(5-6-10(17-11)12(14,15)16)22(20,21)18-7-3-1-2-4-8(7)19/h5-8,18-19H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKCKYVJUMNOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxycyclohexyl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)



![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)


![(5R,8S)-10-((2-chlorophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2366748.png)
![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)
